Somatostatin Somatostatin Somatostatin, also known as growth hormone-inhibiting hormone, is a naturally-occurring peptide hormone of 14 or 28 amino acid residues that regulates the endocrine system. It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon, and is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary. Somatostatin is initially secreted as a 116 amino acid precursor, preprosomatostatin, which undergoes endoproteolytic cleavage to prosomastatin. Prosomastatin is further process into two active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), an extended SST-14 sequence to the N-terminus. The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors. Antineoplastic effects and potential uses of somatostatin on various tumours, including pituitary adenomas, GEP-NETs, paragangliomas, carcinoids, breast cancers, malignant lymphoma and small-cell lung cancers, have been extensively investigated. Somatostatin has been used in the clinical setting for the diagnosis of acromegaly and gastrointestinal tract tumours. Its analogues have been developed to achieve more favourable kinetics for efficiency use in the management of acute conditions, such as esophageal varices. [DB00104] is a long-acting analogue of somatostatin that inhibits the release of a number of hormones, and is clinically used to relieve symptoms of uncommon gastroenteropancreatic endocrine tumours, as well as treat acromegaly.
Brand Name: Vulcanchem
CAS No.: 38916-34-6
VCID: VC21543308
InChI: InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62-,63-/m0/s1
SMILES: CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
Molecular Formula: C76H104N18O19S2
Molecular Weight: 1637.9 g/mol

Somatostatin

CAS No.: 38916-34-6

VCID: VC21543308

Molecular Formula: C76H104N18O19S2

Molecular Weight: 1637.9 g/mol

* For research use only. Not for human or veterinary use.

Somatostatin - 38916-34-6

Description

Somatostatin is a peptide hormone produced by the hypothalamus in the brain and by the pancreas and gastrointestinal tract. It plays a crucial role in regulating various physiological processes, including hormone secretion, digestion, and cell proliferation. Somatostatin's primary function is to inhibit the release of other hormones, such as insulin, growth hormone, and gastrin, thereby controlling metabolic and digestive activities.

Clinical Applications

Somatostatin and its analogs have several clinical applications due to their ability to inhibit hormone secretion and cell proliferation.

Pancreatic Surgery

In pancreatic surgery, somatostatin is used to prevent postoperative complications by reducing pancreatic secretions. Studies have shown that somatostatin administration significantly decreases the incidence of postoperative complications compared to controls . For example, in a study involving 67 patients undergoing pancreatectomy, those receiving somatostatin had a lower complication rate (17%) compared to the control group (56%) .

Polycystic Kidney Disease (PKD) and Liver Disease

Somatostatin analogs have been investigated for their potential to slow the growth of cysts in polycystic kidney disease (PKD) and liver disease. A meta-analysis of randomized clinical trials demonstrated that somatostatin analogs reduce the growth rate of kidney and liver cysts, although they do not affect the decline in renal function .

Pancreatic Surgery Outcomes

OutcomeSomatostatin GroupControl Group
Complication Rate17% (6/35)56% (18/32)
Relative RiskReduced by 6.2 times compared to control

PKD and Liver Disease Outcomes

OutcomeSomatostatin AnalogsControl
%TLV Growth RateMean difference: -6.37% (95% CI: -7.90 to -4.84)-
%TKV Growth RateMean difference: -3.66% (95% CI: -5.35 to -1.97)-

Breast Cancer Surgery Outcomes

OutcomeSomatostatin AnalogsControl
Volume of Drained FluidMean difference: -22.07 mL (95% CI: -42.09 to -2.05)-
Duration of DrainageMean difference: -0.48 days (95% CI: -1.43 to 0.46)-
Seroma IncidenceRisk ratio: 0.91 (95% CI: 0.61-1.34)-
CAS No. 38916-34-6
Product Name Somatostatin
Molecular Formula C76H104N18O19S2
Molecular Weight 1637.9 g/mol
IUPAC Name (4S,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Standard InChI InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62-,63-/m0/s1
Standard InChIKey NHXLMOGPVYXJNR-LDBOSBTGSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O
SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
Canonical SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
Related CAS 51110-01-1 (Parent)
Sequence One Letter Code: HAGCKNFFWKTFTSC-OH (Disulfide bridge: Cys3-Cys14)
Synonyms Cyclic Somatostatin
Somatofalk
Somatostatin
Somatostatin 14
Somatostatin, Cyclic
Somatostatin-14
Somatotropin Release Inhibiting Factor
Somatotropin Release Inhibiting Hormone
Somatotropin Release-Inhibiting Factor
Somatotropin Release-Inhibiting Hormone
SRIH-14
Stilamin
Reference Rai U, Thrimawithana TR, Valery C, Young SA: Therapeutic uses of somatostatin and its analogues: Current view and potential applications. Pharmacol Ther. 2015 Aug;152:98-110. doi: 10.1016/j.pharmthera.2015.05.007. Epub 2015 May 5. [PMID:25956467]
Hanisch E, Doertenbach J, Usadel KH: Somatostatin in acute bleeding oesophageal varices. Pharmacology and rationale for use. Drugs. 1992;44 Suppl 2:24-35; discussion 70-2. [PMID:1385068]
Patel YC: Somatostatin and its receptor family. Front Neuroendocrinol. 1999 Jul;20(3):157-98. [PMID:10433861]
Lamberts SW, de Herder WW, Hofland LJ: Somatostatin analogs in the diagnosis and treatment of cancer. Trends Endocrinol Metab. 2002 Dec;13(10):451-7. [PMID:12431842]
Marbach P, Briner U, Lemaire M, Schweitzer A, Terasaki T: From somatostatin to sandostatin: pharmacodynamics and pharmacokinetics. Metabolism. 1992 Sep;41(9 Suppl 2):7-10. [PMID:1355590]
Carlton SM, Du J, Davidson E, Zhou S, Coggeshall RE: Somatostatin receptors on peripheral primary afferent terminals: inhibition of sensitized nociceptors. Pain. 2001 Feb 15;90(3):233-44. [PMID:11207395]
Reubi JC, Laissue J, Krenning E, Lamberts SW: Somatostatin receptors in human cancer: incidence, characteristics, functional correlates and clinical implications. J Steroid Biochem Mol Biol. 1992 Sep;43(1-3):27-35. [PMID:1356016]
Florio T, Morini M, Villa V, Arena S, Corsaro A, Thellung S, Culler MD, Pfeffer U, Noonan DM, Schettini G, Albini A: Somatostatin inhibits tumor angiogenesis and growth via somatostatin receptor-3-mediated regulation of endothelial nitric oxide synthase and mitogen-activated protein kinase activities. Endocrinology. 2003 Apr;144(4):1574-84. doi: 10.1210/en.2002-220949. [PMID:12639942]
29, 30, 32, 33, 41, . (2012). In Rang and Dale's Pharmacology (7th ed., pp. 362, 372, 377, 394-395, 412, 522). Edinburgh: Elsevier/Churchill Livingstone.
PubChem Compound 102601394
Last Modified Aug 15 2023

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